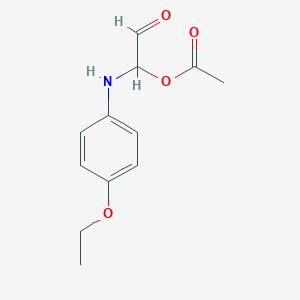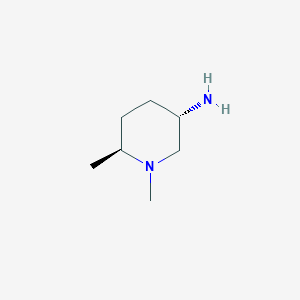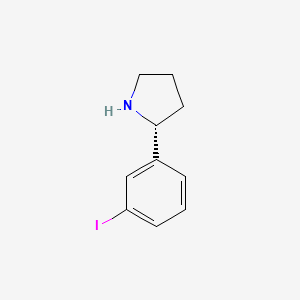
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is a complex organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The structure of this compound includes a hexahydro-1H-1,6-epoxypyrrolizine ring system, which is a bicyclic structure containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Epoxypyrrolizine Ring: The initial step involves the formation of the hexahydro-1H-1,6-epoxypyrrolizine ring system through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), halides, hydroxides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amine derivatives
Substitution: Halide or hydroxide substituted products
Wissenschaftliche Forschungsanwendungen
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with native biochemical processes.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine involves its ability to undergo selective chemical reactions with specific molecular targets. The azido group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1S,4aS,6S,7R,7aS)-7-(Acetyloxymethyl)-6,7-dihydroxy-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
- Inonotin D
Uniqueness
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the ability to participate in click chemistry reactions.
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(1R,3S,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4-,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
DBHRKAFVWRKTKR-BNHYGAARSA-N |
Isomerische SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N=[N+]=[N-] |
Kanonische SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)

![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)


![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)

